Methyl 2,4-dihydroxy-6-methylnicotinate
CAS No.: 893616-55-2
Cat. No.: VC3282715
Molecular Formula: C8H9NO4
Molecular Weight: 183.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 893616-55-2 |
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Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
IUPAC Name | methyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Standard InChI | InChI=1S/C8H9NO4/c1-4-3-5(10)6(7(11)9-4)8(12)13-2/h3H,1-2H3,(H2,9,10,11) |
Standard InChI Key | VXGARFACKOZQCP-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=O)N1)C(=O)OC)O |
Canonical SMILES | CC1=CC(=C(C(=O)N1)C(=O)OC)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Methyl 2,4-dihydroxy-6-methylnicotinate features a pyridine ring as its core scaffold, with specific functional group substitutions that define its chemical behavior. The compound's structure includes hydroxyl groups at positions 2 and 4, which confer hydrogen bonding capabilities and contribute to its antioxidant properties. The methyl group at position 6 provides hydrophobic character, while the methyl ester group at position 3 influences its stability and reactivity.
This arrangement of functional groups creates a molecule with both electron-donating and electron-withdrawing centers, resulting in a unique electronic distribution that determines its interactions with biological macromolecules. The pyridine nitrogen further contributes to the compound's basicity and potential for coordination with metal ions.
Physical Properties
The key physical properties of Methyl 2,4-dihydroxy-6-methylnicotinate are summarized in the following table:
Property | Value |
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Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
CAS Number | 893616-55-2 |
Physical Appearance | Crystalline solid |
Commercial Purity | ≥95% |
Canonical SMILES | CC1=CC(=C(C(=O)N1)C(=O)OC)O |
These physical properties influence the compound's behavior in various experimental settings and its potential applications in biological systems.
Chemical Properties
The chemical reactivity of Methyl 2,4-dihydroxy-6-methylnicotinate is primarily determined by its functional groups:
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The hydroxyl groups act as hydrogen bond donors and can participate in redox reactions
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The pyridine nitrogen serves as a hydrogen bond acceptor and contributes to the compound's basicity
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The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid
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The compound can form coordination complexes with metal ions through its oxygen-containing functional groups
These chemical properties collectively determine the compound's stability, reactivity, and interactions with biological molecules, including proteins, enzymes, and cellular components.
Synthesis and Production
Industrial Production
Industrial-scale production of this compound would likely employ optimized versions of laboratory methods, with considerations for efficiency, cost-effectiveness, and environmental impact. The process might involve:
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Selection of readily available and economical starting materials
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Optimization of reaction conditions to maximize yield and purity
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Implementation of continuous flow processes instead of batch reactions
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Development of effective purification protocols to ensure high product quality
Quality control in industrial production would focus on assessing purity through techniques such as HPLC, confirming structure through spectroscopic methods (NMR, IR, MS), and testing for potential impurities.
Biological Activities
Antioxidant Properties
Methyl 2,4-dihydroxy-6-methylnicotinate demonstrates significant antioxidant activity, primarily attributable to its hydroxylated structure. Research indicates that this compound can mitigate oxidative stress in biological systems by scavenging free radicals and potentially enhancing the activity of endogenous antioxidant enzymes.
The antioxidant mechanism likely involves the donation of hydrogen atoms from the hydroxyl groups to neutralize reactive oxygen species (ROS), forming relatively stable radical intermediates that are stabilized through resonance structures within the pyridine ring. This property is crucial for protecting cells from oxidative damage associated with various pathological conditions, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Enzymatic Modulation
Studies suggest that Methyl 2,4-dihydroxy-6-methylnicotinate can influence enzymatic activities related to metabolic pathways. Specifically, the compound may modulate the activity of certain methyltransferases, which are enzymes responsible for transferring methyl groups to various substrates.
This enzymatic modulation capability has implications for metabolic regulation and potential therapeutic applications in metabolic disorders. By influencing methylation processes, the compound could affect gene expression and metabolic function, presenting opportunities for research into conditions such as obesity and diabetes.
Antimicrobial Activity
Preliminary research indicates that Methyl 2,4-dihydroxy-6-methylnicotinate possesses antimicrobial properties. The compound has been evaluated against various bacterial strains, showing potential as an antimicrobial agent for clinical applications.
The antimicrobial mechanism may involve disruption of microbial cell membranes, interference with essential microbial enzymes, or inhibition of biofilm formation. Further research is needed to fully characterize the spectrum of antimicrobial activity, determine minimum inhibitory concentrations, and elucidate the specific mechanisms underlying these effects.
Mechanisms of Action
Hydrogen Bonding
The hydroxyl groups present in Methyl 2,4-dihydroxy-6-methylnicotinate enable hydrogen bonding with biological macromolecules, including proteins and nucleic acids. This interaction mechanism facilitates binding to enzymatic active sites and influences protein-ligand interactions that can affect enzymatic activity.
The specific positioning of the hydroxyl groups at positions 2 and 4 creates a unique hydrogen bonding pattern that determines the compound's affinity for particular biological targets. These interactions are critical for the compound's biological activities and its potential applications in pharmaceutical development.
Hydrophobic Interactions
The methyl group at position 6 enhances hydrophobic interactions with lipid membranes and hydrophobic pockets in proteins. These interactions affect the compound's ability to penetrate cellular membranes and distribute within biological compartments.
The balance between hydrophilic elements (hydroxyl groups, carbonyl group) and hydrophobic elements (methyl groups) creates a compound with moderate lipophilicity, influencing its bioavailability and pharmacokinetic properties in biological systems.
Antioxidant Mechanism
The antioxidant activity of Methyl 2,4-dihydroxy-6-methylnicotinate can be attributed to several mechanisms:
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Donation of hydrogen atoms from hydroxyl groups to neutralize reactive oxygen species
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Formation of stable radical intermediates through resonance stabilization
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Potential chelation of transition metals that catalyze oxidative reactions
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Possible regeneration through cellular redox cycles
This multi-faceted antioxidant mechanism contributes to the compound's potential for protecting against oxidative damage in biological systems.
Research Studies and Applications
Antioxidant Efficacy Studies
Research evaluating the antioxidant capacity of Methyl 2,4-dihydroxy-6-methylnicotinate has employed various assays to characterize its activity. Studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay have demonstrated the compound's effectiveness in neutralizing free radicals.
Comparative Analysis
Comparison with Related Nicotinate Compounds
Methyl 2,4-dihydroxy-6-methylnicotinate shares structural similarities with other nicotinate derivatives, but its unique substitution pattern confers distinct properties. The table below compares key features with related compounds:
Compound | Structure Features | Biological Activity |
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Nicotinic Acid | Pyridine ring with one carboxyl group | Basic structure without hydroxyl substitutions |
6-Hydroxynicotinic Acid | Hydroxyl group at position 6 | Lacks additional hydroxyl groups |
Ethyl 2,4-Dihydroxy-6-Methylnicotinate | Ethyl ester instead of methyl ester | Similar antioxidant profile but potentially different pharmacokinetics |
Methyl 2,4-dichloro-6-methylnicotinate | Chloro groups at positions 2 and 4 | Different reactivity pattern due to electron-withdrawing chlorine atoms |
This comparison highlights how subtle structural differences can significantly impact chemical reactivity and biological properties .
Structure-Activity Relationships
Analysis of structure-activity relationships reveals how specific structural elements contribute to the biological activities of Methyl 2,4-dihydroxy-6-methylnicotinate:
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The hydroxyl groups at positions 2 and 4 are critical for antioxidant activity, providing hydrogen atoms for radical scavenging
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The methyl group at position 6 influences lipophilicity and membrane interactions, affecting cellular penetration
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The methyl ester group impacts stability and may function as a prodrug-like feature, potentially being hydrolyzed in vivo to release the active form
Understanding these relationships can guide the development of analogs with enhanced activity or targeted properties for specific applications. Structural modifications could be designed to optimize particular properties, such as antioxidant potency, enzymatic selectivity, or pharmacokinetic characteristics.
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